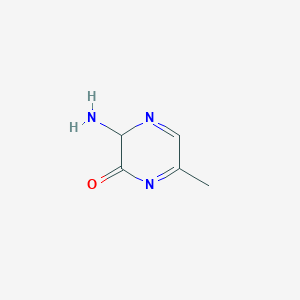
2-amino-5-methyl-2H-pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-methyl-2H-pyrazin-3-one is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-2H-pyrazin-3-one typically involves the reaction of 2,3-diaminopyrazine with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound. Another method involves the cyclization of 2-amino-3-methylpyrazine-5-carboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process typically involves the use of catalysts and controlled temperature and pressure conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-2H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, pyrazinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-5-methyl-2H-pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-2H-pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-amino-5-methyl-2H-pyrazin-3-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrrolopyrazine derivatives: Exhibiting various biological activities, including antimicrobial and anticancer properties.
3-amino-1-phenyl-2-pyrazolin-5-one: Used in medicinal chemistry for its potential therapeutic effects
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound in scientific research.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-amino-5-methyl-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2,4H,6H2,1H3 |
InChI Key |
WTJSMIOPXWSLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















